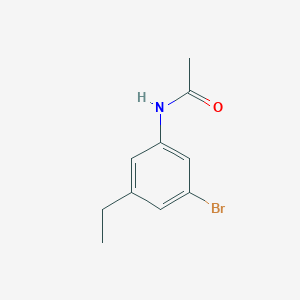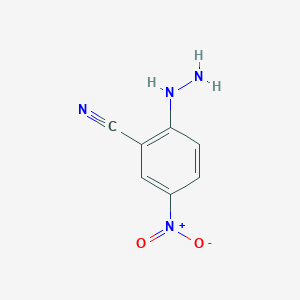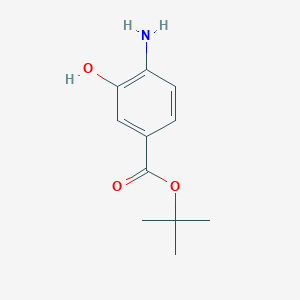
3-イソシアナト-1-メチル-1H-インドール
概要
説明
“3-Isocyanato-1-methyl-1H-indole” is a unique chemical compound with the empirical formula C9H6N2O . It has a molecular weight of 158.16 . The IUPAC name for this compound is 3-isocyanato-1H-indole .
Molecular Structure Analysis
The InChI code for “3-Isocyanato-1-methyl-1H-indole” is 1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H . The SMILES string representation is O=C=NC1=CNC2=CC=CC=C21 .
Physical and Chemical Properties Analysis
The melting point of “3-Isocyanato-1-methyl-1H-indole” is 52-53 °C, and its predicted boiling point is 310.9±15.0 °C . The predicted density is 1.24±0.1 g/cm3 . It is a solid substance .
科学的研究の応用
抗ウイルス薬
3-イソシアナト-1-メチル-1H-インドールを含むインドール誘導体は、その抗ウイルス特性について研究されてきました。 インドール核を持つ化合物は、インフルエンザAウイルスやその他のウイルスに対して阻害活性を示しています。 例えば、特定のインドール誘導体は、コクサッキーB4ウイルスに対して有意な選択性と阻害濃度値を示しています .
抗HIV活性
HIVとの闘いでは、インドール誘導体が潜在的な阻害剤として使用されています。 新規インドリル誘導体の分子ドッキング研究は、HIV-1に対するその有効性を評価するために実施されており、抗レトロウイルス療法におけるインドール化合物の汎用性を示しています .
抗癌用途
インドール誘導体は、さまざまな癌細胞株に対する細胞毒性について調査されています。 例えば、3-[(4-置換ピペラジン-1-イル)メチル]-1H-インドール誘導体は、癌細胞株の種類に応じて細胞毒性を示しており、癌治療薬としての可能性を示しています .
抗菌特性
インドール誘導体の抗菌の可能性は大きく、さまざまな微生物感染症の対策に役立ちます。 インドール系化合物の構造的多様性により、さまざまな微生物株を標的とすることで、抗菌療法における有用性を高めています .
抗炎症用途
インドール誘導体は抗炎症作用を有しており、慢性炎症性疾患の治療に役立ちます。 炎症性経路を調節する能力は、新しい抗炎症薬の開発において有益です .
抗酸化効果
インドール誘導体の抗酸化特性は、酸化ストレス関連損傷に対する保護効果に貢献します。 これは、酸化ストレス誘発性障害の予防または軽減を目的とした治療に、これらの化合物を含める候補となります .
抗糖尿病の可能性
インドール誘導体に関する研究は、糖尿病の管理にも及んでいます。 血糖値とインスリン感受性を調節する役割は、抗糖尿病薬開発のための有望な道筋を示しています .
抗マラリア活性
インドール誘導体は、その抗マラリア効果について研究されており、新しい抗マラリア薬の可能性を提供しています。 マラリア寄生虫のライフサイクルを妨げる能力は、抗マラリア研究における重要性を強調しています .
Safety and Hazards
作用機序
Target of Action
3-Isocyanato-1-methyl-1H-indole, like other indole derivatives, is known to interact with a variety of targets. The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, they can inhibit the activity of certain proteins, as seen with the substitution of indole at the C5 position playing an important role in Sir 2 protein inhibition . The specific interactions of 3-Isocyanato-1-methyl-1H-indole with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may impact a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
The physicochemical properties of the compound, such as its melting point, boiling point, and density, have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Indole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of 3-Isocyanato-1-methyl-1H-indole can be influenced by various environmental factors. For instance, the solvent used can affect the vibrational characteristics of similar compounds . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 3-Isocyanato-1-methyl-1H-indole.
生化学分析
Biochemical Properties
3-Isocyanato-1-methyl-1H-indole plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyls present in proteins and enzymes. This reactivity allows 3-Isocyanato-1-methyl-1H-indole to modify the structure and function of these biomolecules, potentially altering their activity and interactions .
Cellular Effects
The effects of 3-Isocyanato-1-methyl-1H-indole on various cell types and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of signaling proteins can lead to altered signal transduction, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, changes in gene expression induced by 3-Isocyanato-1-methyl-1H-indole can impact cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Isocyanato-1-methyl-1H-indole exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic groups in proteins and enzymes, leading to the formation of stable covalent bonds. This modification can result in enzyme inhibition or activation, depending on the specific site of interaction. Furthermore, changes in gene expression may occur due to the alteration of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isocyanato-1-methyl-1H-indole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Isocyanato-1-methyl-1H-indole can undergo hydrolysis, leading to the formation of amines and carbon dioxide. This degradation process can impact the compound’s efficacy and the duration of its effects on cells .
Dosage Effects in Animal Models
The effects of 3-Isocyanato-1-methyl-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by selectively modifying target proteins and enzymes. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response before toxicity sets in .
Metabolic Pathways
3-Isocyanato-1-methyl-1H-indole is involved in various metabolic pathways, particularly those related to the metabolism of indole derivatives. The compound can interact with enzymes such as cytochrome P450s, which play a role in its biotransformation. These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Isocyanato-1-methyl-1H-indole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to intracellular proteins can facilitate its transport to specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Isocyanato-1-methyl-1H-indole is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For instance, localization to the nucleus may impact gene expression, while localization to the mitochondria can affect cellular metabolism .
特性
IUPAC Name |
3-isocyanato-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-6-9(11-7-13)8-4-2-3-5-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONDNSIYLUAZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600312 | |
| Record name | 3-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124808-78-2 | |
| Record name | 3-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanato-1-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)









